1-(3-Methoxyphenyl)-4-(4-phenylcyclohexyl)piperazine, also known as 3-MeO-PCMo, is a synthetic arylcyclohexylamine classified as a novel psychoactive substance (NPS) []. It is structurally related to dissociative anesthetics like phencyclidine (PCP) and ketamine []. 3-MeO-PCMo has been marketed as a "research chemical" or "legal high" [].
While the provided abstracts don't contain detailed molecular structure analysis for 3-MeO-PCMo, the study by mentions that the six synthesized arylcyclohexylmorpholines, including 3-MeO-PCMo, were characterized using chromatographic, mass spectrometric, and spectroscopic techniques []. This suggests that data regarding its molecular weight, fragmentation pattern, and structural characteristics are available in the full research article.
3-MeO-PCMo is suspected to act primarily as an N-methyl-D-aspartate receptor (NMDAR) antagonist, similar to other arylcyclohexylamines like PCP and ketamine []. This interaction with NMDARs, particularly by blocking the ion channel, is thought to be responsible for the dissociative effects reported by users [].
The primary application of 3-MeO-PCMo described in the provided research is as a subject for analytical and pharmacological characterization []. This is crucial due to its emergence as an NPS and the need for identification in clinical and forensic settings []. Understanding its pharmacological profile, particularly its affinity for NMDARs, can help in assessing its potential risks and developing harm reduction strategies.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2